Synthesis Yield & Conversion Rate: Meta-Chloro Isomer Outperforms Para-Chloro in Industrial Loratadine Intermediate Processes
The patent literature reports a 89.4% conversion rate for the synthesis of the target 3-chloro isomer under optimized conditions [1]. In contrast, literature for the 4-chloro analog (CAS 31255-55-7) focuses on its role as a distinct impurity (Loratadine Impurity 54) rather than a preferred intermediate, indicating lower synthetic efficiency in the critical piperidine-forming step required for Loratadine . This difference in reported yield directly impacts cost-of-goods and process mass intensity calculations for industrial procurement.
| Evidence Dimension | Synthetic conversion rate / yield |
|---|---|
| Target Compound Data | 89.4% conversion |
| Comparator Or Baseline | 3-[2-(4-Chlorophenyl)ethyl]-2-pyridinecarbonitrile (CAS 31255-55-7) |
| Quantified Difference | Target compound reported with defined high conversion rate; 4-chloro isomer lacks comparable yield data and is classified as an undesired impurity in the target Loratadine pathway |
| Conditions | Patented synthesis route using 2-cyano-3-picoline and 3-chlorobenzaldehyde, followed by catalytic hydrogenation [1] |
Why This Matters
Procurement decisions based on this evidence ensure a higher process yield and lower impurity burden, reducing downstream purification costs in commercial Loratadine API manufacturing.
- [1] Eureka Patsnap. Synthesis process of loratadine intermediate. 2006. View Source
